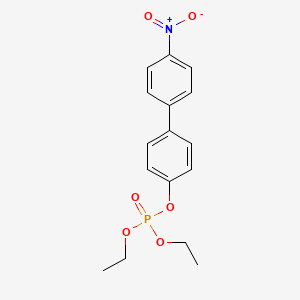
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with diethyl groups and a nitrophenyl group, making it a versatile chemical with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester typically involves the esterification of phosphoric acid with diethyl groups in the presence of a nitrophenyl group. One common method involves the reaction of diethyl phosphorochloridate with 4-nitrophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The nitrophenyl group can undergo oxidation reactions, forming nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitrophenol.
Oxidation: Nitro derivatives of the phenyl group.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of organophosphates.
Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Diethyl p-nitrophenyl phosphate: Another organophosphate with similar applications but different structural features.
Paraoxon: A related compound used as a pesticide with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester groups and the presence of the nitrophenyl moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37782-06-2 |
|---|---|
Formule moléculaire |
C16H18NO6P |
Poids moléculaire |
351.29 g/mol |
Nom IUPAC |
diethyl [4-(4-nitrophenyl)phenyl] phosphate |
InChI |
InChI=1S/C16H18NO6P/c1-3-21-24(20,22-4-2)23-16-11-7-14(8-12-16)13-5-9-15(10-6-13)17(18)19/h5-12H,3-4H2,1-2H3 |
Clé InChI |
SNOOFCJQIAHNDO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
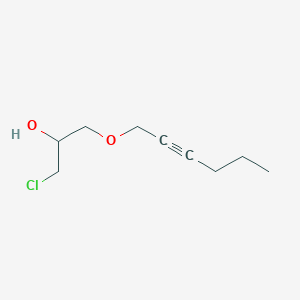




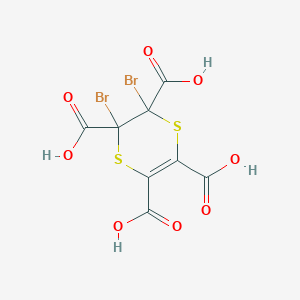
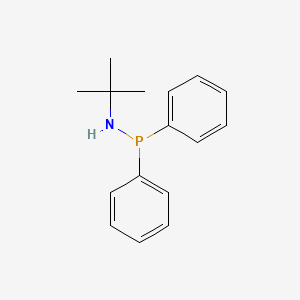

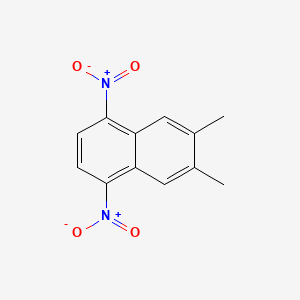

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
